molecular formula C9H10N2 B1603522 2-Cyano-6-isopropylpyridine CAS No. 337904-76-4

2-Cyano-6-isopropylpyridine

Cat. No.: B1603522
CAS No.: 337904-76-4
M. Wt: 146.19 g/mol
InChI Key: FDFCKUYJJATYBF-UHFFFAOYSA-N
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Description

2-Cyano-6-isopropylpyridine is an organic compound with the molecular formula C₉H₁₀N₂ It is a derivative of pyridine, characterized by the presence of a cyano group at the second position and an isopropyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-6-isopropylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-isopropylpyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs under reflux conditions, facilitating the substitution of the chlorine atom with a cyano group.

Another method involves the direct alkylation of 2-cyanopyridine with isopropyl halides in the presence of a base such as potassium carbonate. This reaction can be carried out in polar aprotic solvents like acetonitrile, under elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors allows for precise control over reaction conditions, minimizing by-products and optimizing the purity of the final product. Catalysts and optimized reaction parameters are employed to achieve high selectivity and conversion rates.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-isopropylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The cyano group can be substituted by nucleophiles such as amines, leading to the formation of amides or other derivatives.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide, dimethyl sulfoxide, reflux conditions.

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products

    Amides: Formed from nucleophilic substitution of the cyano group.

    Ketones/Alcohols: Resulting from the oxidation of the isopropyl group.

    Amines: Produced by the reduction of the cyano group.

Scientific Research Applications

2-Cyano-6-isopropylpyridine has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural versatility.

Mechanism of Action

The mechanism of action of 2-Cyano-6-isopropylpyridine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The cyano group can interact with active sites of enzymes, while the isopropyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanopyridine: Lacks the isopropyl group, making it less hydrophobic and potentially less selective in biological applications.

    6-Isopropylpyridine: Lacks the cyano group, reducing its reactivity in nucleophilic substitution reactions.

Uniqueness

2-Cyano-6-isopropylpyridine is unique due to the combination of the cyano and isopropyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold in the synthesis of complex molecules and in the study of biochemical interactions.

Properties

IUPAC Name

6-propan-2-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFCKUYJJATYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621302
Record name 6-(Propan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337904-76-4
Record name 6-(Propan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-isopropylpyridine-N-oxide (104, 1.33 g, 9.7 mmol), cyanotrimethyl-silane (TMS-CN) (1.42 mL, 1.06 g, 11.0 mmol) in 1,2-dichloroethane (40 mL) was stirred at room temperature for 5 min. Then, diethylcarbamoylchloride (Et2NCOCl, 1.23 mL, 9.7 mmol) was added and the mixture was stirred at room temperature under inert atmosphere. After 2 days, a aqueous solution of potassium carbonate (10%) was added and the stirring was continued for 10 min. The organic layer was separated, and the water layer was extracted twice with 1,2-dichloroethane. The combined organic layers were washed with brine, dried (Na2SO4) and evaporated. The residue was purified by column chromatography on silica gel (Hexanes/AcOEt, 3:1) to give 1.06 g (74%) of the title compound: m/z=147 (M+H)+.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Synthesis routes and methods II

Procedure details

Trimethylsilyl cyanide (1.53 mL) was added to a solution of 2-isopropylpyridine 1-oxide (example 85, step b) (1.3 g) in DCM (40 mL) and the resulting mixture was stirred for 5 min. Diethylcarbamoyl chloride (1.2 mL) was added and the mixture stirred for 3 days. An aqueous solution of potassium carbonate (10%, 40 mL) was added and the mixture stirred for 10 min. The layers were separated and the aqueous phase extracted with DCM (2×40 mL). The combined organic solutions were washed with brine (40 mL), dried over sodium sulphate, filtered and evaporated. Purification was by silica gel chromatography eluting with 3:1 isohexane:ethyl acetate. The fractions containing product were combined and evaporated to give the subtitled compound as a clear oil. Yield 1.23 g.
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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